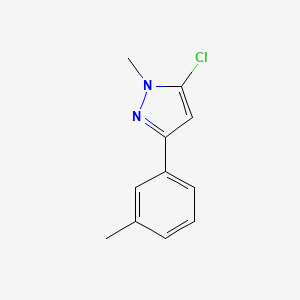

5-Chloro-1-methyl-3-(m-tolyl)-1H-pyrazole

Description

Overview of Pyrazole (B372694) Heterocycles in Contemporary Chemical Research

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is a key component in a wide range of biologically active molecules. The versatility of the pyrazole core allows for substitutions at various positions, leading to a diverse library of compounds with a wide spectrum of pharmacological properties.

In contemporary chemical research, pyrazole derivatives are investigated for their potential as:

Anticancer agents: Many pyrazole-containing compounds have shown promising results in cancer research by targeting various cellular pathways.

Antimicrobial agents: The pyrazole scaffold is a common feature in the development of new antibacterial and antifungal drugs.

Anti-inflammatory drugs: Several commercially available anti-inflammatory drugs are based on the pyrazole structure.

Agrochemicals: Pyrazole derivatives are also utilized in the agricultural sector as herbicides and insecticides.

The continued interest in pyrazole chemistry stems from its favorable physicochemical properties and the relative ease of its synthesis and modification.

Structural Characteristics and Chemical Significance of 5-Chloro-1-methyl-3-(m-tolyl)-1H-pyrazole

This compound is a substituted pyrazole with the following key structural features:

A central pyrazole ring.

A chloro group at position 5.

A methyl group attached to the nitrogen at position 1.

A meta-tolyl (m-tolyl) group at position 3.

The specific arrangement of these substituents significantly influences the compound's electronic and steric properties, which in turn dictate its reactivity and potential biological activity. The presence of the chlorine atom, for instance, can enhance the compound's lipophilicity and provides a reactive site for further chemical modifications. The m-tolyl group, with its methyl substituent on the phenyl ring, can affect the molecule's interaction with biological targets.

Below is a table summarizing the key structural and chemical properties of this compound, inferred from data on its close analogs like the p-tolyl and phenyl-substituted pyrazoles.

| Property | Value (Inferred) |

| Molecular Formula | C₁₁H₁₁ClN₂ |

| Molecular Weight | 206.67 g/mol |

| IUPAC Name | 5-Chloro-1-methyl-3-(3-methylphenyl)-1H-pyrazole |

| CAS Number | Not available in searched literature |

| Physical State | Likely a solid at room temperature |

Research Trajectory and Positioning within the Pyrazole Chemical Landscape

Research on substituted pyrazoles is a mature yet continually evolving field. The trajectory for a specific compound like this compound would typically follow a path from synthesis and characterization to the exploration of its chemical reactivity and potential applications.

Given the vast body of research on analogous pyrazoles, this compound is positioned as a valuable intermediate for the synthesis of more complex molecules. The chloro substituent at the 5-position is a particularly useful handle for introducing other functional groups through nucleophilic substitution reactions. This allows for the creation of a library of derivatives that can be screened for various biological activities.

The research on this compound would likely build upon the established knowledge of similar molecules, such as 5-chloro-1-methyl-3-(p-tolyl)-1H-pyrazole and 5-chloro-3-methyl-1-phenyl-1H-pyrazole, to explore how the positional change of the methyl group on the tolyl ring (from para to meta) affects its properties.

Scope and Objectives of Academic Research Pertaining to the Compound

The academic research objectives concerning this compound can be broadly categorized as follows:

Synthetic Methodology: Developing efficient and high-yielding synthetic routes to the compound. A common method for synthesizing similar pyrazoles is the Vilsmeier-Haack reaction .

Structural Elucidation: Characterizing the compound's precise three-dimensional structure using techniques like X-ray crystallography and confirming its identity and purity through spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy. For a related compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, detailed NMR and IR data are available, which can serve as a reference smolecule.com.

Reactivity Studies: Investigating the chemical reactivity of the compound, particularly the reactivity of the chloro substituent in nucleophilic substitution reactions.

Exploration of Biological Activity: Screening the compound and its derivatives for potential pharmacological activities, drawing on the known bioactivity of the broader pyrazole class. Research on similar pyrazole derivatives has shown their potential as antitumor and anti-inflammatory agents smolecule.com.

The following table outlines common research findings for structurally related pyrazole compounds, which would be relevant objectives for the study of this compound.

| Research Area | Common Findings for Related Pyrazoles |

| Synthesis | The Vilsmeier-Haack reaction is a robust method for the synthesis of 5-chloropyrazole derivatives from the corresponding pyrazolone precursors . |

| Spectroscopy | ¹H NMR: Characteristic signals for the methyl protons, aromatic protons of the tolyl group, and the pyrazole ring proton. ¹³C NMR: Distinct signals for the carbons of the pyrazole ring, the tolyl group, and the methyl groups. IR Spectroscopy: Absorption bands corresponding to C-H, C=C, and C-Cl bonds. |

| Chemical Reactivity | The chlorine atom at the 5-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups such as amines, ethers, and thioethers . |

| Biological Activity | Many pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific activity is highly dependent on the nature and position of the substituents on the pyrazole ring. |

Structure

3D Structure

Properties

Molecular Formula |

C11H11ClN2 |

|---|---|

Molecular Weight |

206.67 g/mol |

IUPAC Name |

5-chloro-1-methyl-3-(3-methylphenyl)pyrazole |

InChI |

InChI=1S/C11H11ClN2/c1-8-4-3-5-9(6-8)10-7-11(12)14(2)13-10/h3-7H,1-2H3 |

InChI Key |

KXVJASSXEGCVMO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN(C(=C2)Cl)C |

Origin of Product |

United States |

Synthetic Methodologies for 5 Chloro 1 Methyl 3 M Tolyl 1h Pyrazole and Analogues

Foundational Synthetic Routes for Pyrazole (B372694) Ring Formation

The construction of the pyrazole ring is a cornerstone of heterocyclic chemistry, with several robust methods available to synthetic chemists.

The most traditional and widely employed method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. nih.govbeilstein-journals.orgwikipedia.org This reaction proceeds by forming an imine with one carbonyl group and an enamine with the other, followed by dehydration to yield the aromatic pyrazole ring. youtube.com The versatility of this method lies in the wide availability of both hydrazine and dicarbonyl precursors, allowing for the synthesis of a diverse array of substituted pyrazoles. rsc.orgnih.gov

A significant consideration in this synthesis, particularly when using substituted hydrazines like methylhydrazine, is regioselectivity. The reaction can potentially yield two different regioisomers, and the outcome is often influenced by reaction conditions and the electronic nature of the substituents on the dicarbonyl compound. nih.govbeilstein-journals.org

Table 1: Examples of Knorr Pyrazole Synthesis

| Hydrazine Precursor | 1,3-Dicarbonyl Precursor | Resulting Pyrazole |

|---|---|---|

| Hydrazine (N₂H₄) | Acetylacetone | 3,5-dimethylpyrazole wikipedia.org |

| Phenylhydrazine | Ethyl Acetoacetate | 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one |

| Methylhydrazine | 1-(m-tolyl)-1,3-butanedione | 1-methyl-3-(m-tolyl)-1H-pyrazol-5(4H)-one & 1-methyl-5-(m-tolyl)-1H-pyrazol-3(2H)-one |

Modern synthetic chemistry has increasingly turned to transition-metal catalysis to forge C-C and C-heteroatom bonds with high efficiency and selectivity. rsc.org These methods provide powerful alternatives to classical condensation reactions for accessing functionalized pyrazoles. nih.gov

Rhodium (Rh) catalysis has been used in cascade addition-cyclization reactions of hydrazines with alkynes to afford highly substituted pyrazoles under mild conditions. nih.govorganic-chemistry.org

Copper (Cu) catalysts are versatile and have been employed in aerobic oxidative cyclizations of β,γ-unsaturated hydrazones and in protocols that involve the formation of C-N bonds, such as the N-functionalization of pyrazoles via Ullmann coupling. nih.govnih.gov

Palladium (Pd) catalysis is prominent in organic synthesis and has been applied to pyrazole synthesis through reactions like the ring-opening of 2H-azirines with hydrazones. organic-chemistry.org

These catalytic systems often enable direct C-H functionalization, which avoids the need for pre-functionalized starting materials, thus offering a more atom-economical route to complex pyrazole derivatives. rsc.org

Table 2: Overview of Transition-Metal Catalyzed Pyrazole Syntheses

| Metal Catalyst | Reaction Type | Reactants | Significance |

|---|---|---|---|

| Rhodium (Rh) | Cascade Addition-Cyclization | Hydrazines, Alkynes | Forms highly substituted pyrazoles nih.govorganic-chemistry.org |

| Copper (Cu) | Oxidative C-H Amidation | Vinyl- or phenyl-substituted arylhydrazones | Efficient cyclization to pyrazoles and indazoles acs.org |

| Palladium (Pd) | Ring-Opening | 2H-azirines, Hydrazones | Access to polysubstituted pyrazoles organic-chemistry.org |

| Silver (Ag) | [3+2] Cycloaddition | N-Isocyaniminotriphenylphosphorane, Alkynes | Mild conditions, broad substrate scope nih.gov |

In the quest for greener and more efficient synthetic methods, photoredox catalysis has emerged as a powerful tool. mdpi.com Utilizing visible light to drive chemical reactions, these methods often proceed under exceptionally mild conditions. organic-chemistry.org

Visible-light photoredox catalysis can enable the synthesis of polysubstituted pyrazoles from hydrazines and Michael acceptors, using air as the terminal oxidant. organic-chemistry.org Another innovative approach involves a "photoclick" cycloaddition, where a nitrile imine dipole, generated photochemically from a tetrazole, undergoes a 1,3-dipolar cycloaddition with an alkyne or an α,β-unsaturated aldehyde, the latter acting as an alkyne equivalent. nih.govorganic-chemistry.orgacs.orgresearchgate.net A relay visible-light photoredox strategy has also been developed, which enables a formal [4+1] annulation of hydrazones with 2-bromo-1,3-dicarbonyl compounds, involving three successive photoredox cycles with a single photocatalyst. acs.org

Table 3: Novel and Photoredox Methodologies for Pyrazole Synthesis

| Method | Key Reagents/Catalyst | Mechanism | Advantage |

|---|---|---|---|

| Visible Light Photoredox Catalysis | Ru(bpy)₃(PF₆)₂, Hydrazine, Michael Acceptor | Oxidation of hydrazine to diazene, followed by addition | Mild conditions, uses air as oxidant organic-chemistry.orgmdpi.com |

| Photoclick Cycloaddition | 2,5-disubstituted tetrazoles, α,β-unsaturated aldehydes | Photoinduced 1,3-dipolar cycloaddition/Norrish type fragmentation | Aldehyde acts as a photoremovable directing group nih.govacs.org |

| Relay Photoredox Catalysis | Hydrazones, 2-bromo-1,3-dicarbonyls | Formal [4+1] annulation via three photoredox cycles | Step-economical access to complex pyrazoles acs.org |

Targeted Synthesis of 5-Chloro-1-methyl-3-(m-tolyl)-1H-pyrazole

The synthesis of the specific target molecule, this compound, is not a single-step process but a strategic sequence involving the careful design of precursors and optimization of reaction conditions.

A logical and well-established route to 5-chloro-substituted pyrazoles involves the initial construction of a pyrazol-5-one ring followed by a chlorination step.

Synthesis of the 1,3-Dicarbonyl Precursor : The synthesis begins with an appropriate m-tolyl precursor, such as m-toluic acid or m-methylacetophenone. The latter can be used to synthesize the required 1,3-dicarbonyl compound, specifically 1-(m-tolyl)butane-1,3-dione, through a Claisen condensation with a suitable acetate source.

Formation of the Pyrazolone Ring : The synthesized 1-(m-tolyl)butane-1,3-dione is then subjected to a cyclocondensation reaction with methylhydrazine. This Knorr-type reaction yields the key intermediate, 3-methyl-1-(m-tolyl)-1H-pyrazol-5(4H)-one.

Chlorination of the Pyrazolone : The final step is the conversion of the pyrazolone to the target 5-chloropyrazole. A highly effective method for this transformation is the Vilsmeier-Haack reaction. Treating the pyrazolone intermediate with a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) introduces a chlorine atom at the 5-position of the pyrazole ring. researchgate.net This reaction is a standard procedure for converting pyrazolones into 5-chloropyrazoles. chemicalbook.com

An alternative strategy could involve the use of pre-chlorinated synthons, though the chlorination of the pre-formed pyrazolone ring is a more common and direct approach.

Optimizing each step of the synthesis is crucial for maximizing the yield and ensuring the purity of the final product.

For the initial cyclization, the choice of solvent can be critical in directing the regioselectivity of the reaction between the unsymmetrical dicarbonyl and methylhydrazine. nih.gov Aprotic dipolar solvents have sometimes been found to give better results than traditional protic solvents like ethanol. nih.gov

The chlorination step using POCl₃ requires careful control of reaction parameters. Based on procedures for analogous compounds, the reaction temperature and duration are key variables. chemicalbook.com Insufficient heating may lead to incomplete reaction, while prolonged high temperatures could result in side products.

Table 4: Optimized Reaction Conditions for Chlorination of Pyrazolones (Based on Analogues)

| Parameter | Condition | Rationale / Outcome | Reference |

|---|---|---|---|

| Reagents | 3-methyl-1-phenyl-5-pyrazolone, Phosphorus oxychloride (POCl₃) | Standard, effective reagents for Vilsmeier-Haack type chlorination. | chemicalbook.com |

| Temperature Profile | Initial warming to 60°C, self-heating to 80°C, then sustained heating at 110°C. | A staged temperature increase allows for controlled reaction initiation and drives the reaction to completion. | chemicalbook.com |

| Reaction Time | 2 hours at 110°C | Ensures complete conversion of the pyrazolone to the 5-chloropyrazole. | chemicalbook.com |

| Work-up | Quenching in water, separation of the organic layer, washing, and vacuum distillation. | Isolates and purifies the final product, leading to high purity (99.5%) and yield (90.5%). | chemicalbook.com |

Alternative chlorinating agents such as trichloroisocyanuric acid (TCCA) or N-chlorosuccinimide (NCS) could also be explored. rsc.orgresearchgate.netpreprints.org These reagents sometimes offer milder conditions and different work-up procedures, providing alternative avenues for optimization. rsc.org

Mechanistic Insights into the Cyclization Pathways

The formation of the pyrazole ring from a 1,3-dicarbonyl compound and a substituted hydrazine, such as methylhydrazine, is a process governed by the relative reactivity of the carbonyl groups and the nucleophilicity of the hydrazine nitrogens. The reaction proceeds through the initial formation of a hydrazone intermediate.

The regioselectivity of the cyclization is a critical aspect, particularly with unsymmetrical 1,3-dicarbonyls and substituted hydrazines. The reaction of a β-ketoester with m-tolylhydrazine, followed by N-methylation, or the direct reaction of a 1-(m-tolyl)-1,3-butanedione with methylhydrazine, can potentially lead to two regioisomers. The regiochemical outcome is influenced by a combination of steric and electronic factors. Generally, the more nucleophilic nitrogen of methylhydrazine (the one bearing the methyl group) will preferentially attack the more electrophilic carbonyl carbon. Subsequent cyclization through intramolecular condensation and dehydration leads to the formation of the pyrazole ring. The precise control of reaction conditions, such as pH and temperature, can influence the regioselectivity of this cyclization.

Advanced Synthetic Techniques and Methodologies

Modern synthetic chemistry offers innovative techniques to enhance the efficiency, safety, and scalability of pyrazole synthesis.

Flow Chemistry Applications in Pyrazole Synthesis

Flow chemistry has emerged as a powerful tool for the synthesis of heterocyclic compounds, including pyrazoles. This technology offers advantages such as precise control over reaction parameters, enhanced heat and mass transfer, and improved safety for handling hazardous reagents. The synthesis of pyrazole derivatives in continuous-flow systems often involves the reaction of in-situ generated intermediates. For instance, a two-stage flow process can be envisioned where an acetophenone derivative is first condensed with a reagent like dimethylformamide dimethyl acetal (DMFDMA) to form an enaminone intermediate, which is then reacted with a hydrazine in a second reactor to yield the pyrazole core galchimia.com. This approach allows for rapid optimization and scaling of the synthesis of pyrazole libraries.

| Parameter | Batch Synthesis | Flow Chemistry Synthesis |

| Reaction Time | Hours to days | Minutes to hours galchimia.com |

| Scalability | Limited | Readily scalable galchimia.com |

| Safety | Handling of hazardous reagents can be risky | Improved safety with enclosed systems galchimia.com |

| Process Control | Less precise | Precise control of temperature, pressure, and stoichiometry mdpi.com |

Multicomponent Reaction (MCR) Approaches for Functionalized Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, provide an efficient and atom-economical route to highly functionalized pyrazoles. Various MCRs have been developed for the synthesis of diverse pyrazole derivatives. For example, a three-component reaction involving an in-situ generated 1,3-dicarbonyl compound from an enolate and a carboxylic acid chloride, followed by condensation with a hydrazine, can provide access to a wide range of substituted pyrazoles beilstein-journals.orgnih.gov. These one-pot procedures streamline the synthesis and allow for the rapid generation of molecular diversity.

| Number of Components | Reactants | Product | Reference |

| Three | Enolate, Carboxylic acid chloride, Hydrazine | Substituted pyrazole | beilstein-journals.orgnih.gov |

| Four | Aldehyde, Malononitrile, β-Ketoester, Hydrazine hydrate | Dihydropyrano[2,3-c]pyrazole | mdpi.com |

| Five | Aldehyde, Malononitrile, β-Ketoester, Hydrazine hydrate, 5-methyl-1,3,4-thiadiazole-2-thiol | Highly substituted pyrano[2,3-c]pyrazole | mdpi.com |

Derivatization and Functionalization Strategies from this compound

The presence of the reactive C-5 chloro substituent and the functionalizable m-tolyl moiety makes this compound a valuable platform for further chemical modifications.

Nucleophilic Substitution Reactions at the C-5 Chloro Position

The chlorine atom at the C-5 position of the pyrazole ring is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of functional groups. The reactivity of the C-5 chloro group is enhanced by the electron-withdrawing nature of the pyrazole ring nitrogens. A range of nucleophiles, including amines, alcohols, thiols, and carbanions, can displace the chloride to afford diverse 5-substituted pyrazole derivatives. The reaction conditions for these substitutions typically involve a base and a suitable solvent, and in some cases, transition-metal catalysis can be employed to facilitate the reaction with less reactive nucleophiles.

Table of Nucleophilic Substitution Reactions:

| Nucleophile | Reagent | Product |

| Amine | R-NH₂ | 5-Amino-1-methyl-3-(m-tolyl)-1H-pyrazole |

| Alkoxide | R-OH / Base | 5-Alkoxy-1-methyl-3-(m-tolyl)-1H-pyrazole |

| Thiolate | R-SH / Base | 5-(Alkylthio)-1-methyl-3-(m-tolyl)-1H-pyrazole |

| Cyanide | NaCN or KCN | 1-Methyl-3-(m-tolyl)-1H-pyrazole-5-carbonitrile |

Functionalization of the m-Tolyl Moiety

The m-tolyl group offers several avenues for functionalization, allowing for the modification of the peripheral structure of the molecule.

Electrophilic Aromatic Substitution: The tolyl ring can undergo electrophilic aromatic substitution reactions such as halogenation, nitration, and acylation. The directing effects of the methyl group (ortho, para-directing) and the pyrazole ring will influence the position of substitution on the tolyl moiety.

Cross-Coupling Reactions: The introduction of a halogen atom onto the tolyl ring (via electrophilic halogenation) provides a handle for transition-metal-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling with boronic acids or Sonogashira coupling with terminal alkynes can be employed to form new carbon-carbon bonds, enabling the synthesis of biaryl or alkynyl-substituted pyrazole derivatives nih.govorganic-chemistry.org.

Oxidation of the Methyl Group: The benzylic methyl group of the tolyl moiety can be oxidized to an aldehyde, carboxylic acid, or alcohol under appropriate conditions. This transformation introduces a new functional group that can be further elaborated ecnu.edu.cnmdpi.com.

Table of Functionalization Reactions on the m-Tolyl Moiety:

| Reaction Type | Reagents | Functional Group Introduced |

| Bromination | Br₂ / Lewis Acid | -Br |

| Nitration | HNO₃ / H₂SO₄ | -NO₂ |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | -Aryl |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | -Alkynyl |

| Oxidation | Oxidizing agent (e.g., KMnO₄, SeO₂) | -CHO, -COOH, -CH₂OH |

Introduction of Other Substituents on the Pyrazole Ring

The functionalization of the pyrazole core in this compound and its analogues is a critical aspect of modifying their chemical properties. The pyrazole ring exhibits distinct reactivity at its different positions, allowing for the selective introduction of a variety of substituents. Key methodologies include electrophilic substitution, particularly at the C-4 position, and nucleophilic substitution or cross-coupling reactions at the C-5 position, leveraging the existing chloro substituent.

Electrophilic Substitution at the C-4 Position

The C-4 position of the 1,3,5-substituted pyrazole ring is generally the most susceptible to electrophilic attack. This is because the intermediates formed by attack at C-4 are more stable compared to those formed by attack at other positions.

A widely utilized method for introducing a formyl (-CHO) group at the C-4 position is the Vilsmeier-Haack reaction. nih.gov This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). nih.govscribd.com The reaction transforms electron-rich aromatic compounds, including pyrazoles, into the corresponding aldehydes.

For 1,3-disubstituted-5-chloro-1H-pyrazoles, the Vilsmeier-Haack reaction provides a reliable route to 5-chloro-1H-pyrazole-4-carbaldehydes. beilstein-archives.org Research by Popov and colleagues demonstrated the successful formylation of a range of 5-chloropyrazoles with various substituents at the N-1 and C-3 positions. The reaction is typically performed by heating the pyrazole substrate with the Vilsmeier reagent. The resulting 4-formylpyrazoles are valuable intermediates for synthesizing more complex heterocyclic systems. bohrium.com

The efficiency of the formylation can be influenced by the nature of the substituents on the pyrazole ring. Generally, electron-donating groups on the N-1 and C-3 substituents facilitate the reaction, while strong electron-withdrawing groups can hinder it.

| N-1 Substituent | C-3 Substituent | Product | Yield (%) |

|---|---|---|---|

| Methyl | Methyl | 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | 85 |

| Ethyl | Methyl | 5-Chloro-1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde | 89 |

| Methyl | Phenyl | 5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde | 82 |

| Phenyl | Methyl | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 79 |

| Phenyl | Phenyl | 5-Chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | 75 |

This interactive table presents data on the Vilsmeier-Haack formylation of various 1,3-disubstituted-5-chloro-1H-pyrazoles, showing the influence of different substituents on the reaction yield.

Direct nitration of the pyrazole ring can be achieved to introduce a nitro (-NO₂) group, typically at the C-4 position. A common method involves the use of a nitrating mixture, such as nitric acid (HNO₃) and sulfuric acid (H₂SO₄). scribd.com Another effective system for the nitration of five-membered heterocyles is a mixture of nitric acid and trifluoroacetic anhydride. This method has been shown to successfully nitrate various pyrazole derivatives, affording mononitro products in good yields. semanticscholar.orgresearchgate.net For instance, 1-methylpyrazole can be nitrated to yield 1-methyl-4-nitro-1H-pyrazole. The introduction of a nitro group provides a versatile handle for further chemical transformations, such as reduction to an amino group or displacement by nucleophiles.

Substitution at the C-5 Position

The chlorine atom at the C-5 position of this compound is a key functional group that allows for the introduction of other substituents through nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions.

The chloro group at C-5 can be displaced by various nucleophiles. A notable example is the reaction with sodium azide (NaN₃) to introduce an azido (-N₃) group. In a study on 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde, the chloro group was successfully substituted by an azido group upon reaction with sodium azide in dimethyl sulfoxide (DMSO). nih.gov This transformation is significant as the resulting azido-pyrazole can undergo further reactions, such as cycloadditions or reductions.

| Starting Material | Reagent | Substituent Introduced at C-5 | Product | Yield (%) |

|---|---|---|---|---|

| 5-Chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | Sodium Azide (NaN₃) | Azido (-N₃) | 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | High |

This table details the nucleophilic substitution of the C-5 chloro group with an azido group on a pyrazole analogue.

The chloro substituent at the C-5 position can also serve as a handle for carbon-carbon bond formation via transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose, enabling the introduction of aryl, heteroaryl, or vinyl groups. researchgate.net This reaction typically involves a palladium catalyst and a base to couple the chloropyrazole with a boronic acid or boronate ester. nih.gov

While the reactivity of aryl chlorides in Suzuki-Miyaura couplings can be lower than that of bromides or iodides, appropriate choice of catalyst, ligands, and reaction conditions can facilitate the transformation. For instance, palladium-based precatalysts with specialized phosphine ligands have been developed to effectively couple chloro-heterocycles. researchgate.net The successful coupling of 5-chloro-1,3-dimethyl-1H-pyrazole with various aryl boronic acids demonstrates the viability of this approach for functionalizing the C-5 position of the pyrazole ring. researchgate.net

Advanced Spectroscopic and Analytical Characterization of 5 Chloro 1 Methyl 3 M Tolyl 1h Pyrazole

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

No published data were found for the ¹H, ¹³C, or ¹⁵N NMR spectra of 5-Chloro-1-methyl-3-(m-tolyl)-1H-pyrazole. Furthermore, information regarding advanced 2D NMR techniques (COSY, HSQC, HMBC, NOESY) or dynamic NMR studies for this specific compound is not available in the searched scientific literature.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways

Specific high-resolution mass spectrometry (HRMS) data, which would provide the exact mass of the compound, could not be located. Similarly, no tandem mass spectrometry (MS/MS) studies are publicly available, which would be necessary to detail the specific fragmentation pathways of this compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by identifying their functional groups and probing their molecular vibrations. arxiv.orgnih.gov For this compound, these techniques provide a spectroscopic fingerprint, allowing for the confirmation of its synthesis and structural integrity. The vibrational spectrum is characterized by contributions from the pyrazole (B372694) ring, the m-tolyl substituent, the methyl group, and the chloro-substituent.

The pyrazole ring itself gives rise to a series of characteristic vibrations. The C=N and C=C stretching vibrations within the heterocyclic ring are typically observed in the 1597–1508 cm⁻¹ region. derpharmachemica.com The N-N stretching vibration can be found around 1427 cm⁻¹. derpharmachemica.com The planarity and aromaticity of the pyrazole ring lead to distinct in-plane and out-of-plane bending modes. mdpi.com

The m-tolyl group introduces vibrations typical of a substituted benzene (B151609) ring. Aromatic C-H stretching vibrations are generally found above 3000 cm⁻¹, often in the 3061–3022 cm⁻¹ range. derpharmachemica.com The aromatic C=C stretching vibrations appear in the 1600–1450 cm⁻¹ region, often overlapping with the pyrazole ring vibrations. mdpi.com C-H in-plane and out-of-plane bending vibrations are also characteristic, with the latter being sensitive to the substitution pattern on the ring and typically occurring between 1000 and 675 cm⁻¹. derpharmachemica.com

The methyl group attached to the pyrazole nitrogen (N-CH₃) exhibits specific vibrational modes. Asymmetric and symmetric C-H stretching vibrations of the methyl group are expected near 2993 cm⁻¹. derpharmachemica.com The deformation modes for the methyl group are also identifiable, with asymmetric and symmetric deformations appearing in the 1465–1370 cm⁻¹ range and rocking vibrations around 1070–1010 cm⁻¹. derpharmachemica.com

Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to complement experimental data, aiding in the precise assignment of complex vibrational bands by calculating theoretical frequencies and potential energy distributions (PED). derpharmachemica.comiu.edu.sa

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | References |

|---|---|---|---|

| C-H Stretching (Aromatic) | m-tolyl | 3100–3000 | derpharmachemica.com |

| C-H Stretching (Methyl) | -CH₃ | 3000–2850 | derpharmachemica.com |

| C=C / C=N Stretching | Pyrazole Ring, m-tolyl | 1600–1450 | derpharmachemica.commdpi.com |

| C-H Bending/Deformation (Methyl) | -CH₃ | 1465–1370 | derpharmachemica.com |

| N-N Stretching | Pyrazole Ring | ~1427 | derpharmachemica.com |

| C-H In-plane Bending (Aromatic) | m-tolyl | 1300–1000 | derpharmachemica.com |

| C-Cl Stretching | -Cl | 800–600 | - |

| C-H Out-of-plane Bending (Aromatic) | m-tolyl | 900–675 | derpharmachemica.com |

X-ray Diffraction (XRD) for Solid-State Molecular Structure and Crystal Packing

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing detailed information on molecular geometry, conformation, and intermolecular interactions. While the specific crystal structure for this compound is not detailed in the provided search results, analysis of closely related compounds, such as 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, offers significant insight into the expected structural features. lookchem.com

Studies on substituted pyrazoles reveal that the five-membered pyrazole ring is typically planar. spast.org In the case of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, the crystal structure was solved in the monoclinic system with the space group P2₁/c. lookchem.com A key conformational feature is the dihedral angle between the plane of the pyrazole ring and the attached aryl (phenyl or tolyl) group. For the phenyl-substituted analogue, this angle was found to be significant at 72.8(1)°, indicating a substantial twist between the two ring systems, likely due to steric hindrance. lookchem.com A similar non-coplanar arrangement would be expected for the m-tolyl derivative.

The molecular packing in the crystal lattice is governed by non-covalent interactions. In many pyrazole derivatives, the crystal packing is stabilized by intermolecular hydrogen bonds, such as C-H···O or C-H···N interactions, and C-H···π interactions involving the aromatic rings. irjet.netresearchgate.net For instance, in the structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, molecules are linked by C–H···O interactions. lookchem.comresearchgate.net These interactions organize the molecules into specific supramolecular architectures, such as chains or sheets. researchgate.net The solid-state structure of this compound would be similarly influenced by a network of weak intermolecular forces, dictating its crystal packing and macroscopic properties.

| Parameter | Value | References |

|---|---|---|

| Chemical Formula | C₁₁H₉ClN₂O | lookchem.comresearchgate.net |

| Crystal System | Monoclinic | lookchem.com |

| Space Group | P2₁/c | lookchem.com |

| a (Å) | 6.7637(4) | lookchem.com |

| b (Å) | 6.8712(3) | lookchem.com |

| c (Å) | 22.4188(10) | lookchem.com |

| β (°) | 93.8458(14) | lookchem.com |

| Volume (ų) | 1039.56(9) | lookchem.com |

| Z (Molecules per unit cell) | 4 | lookchem.com |

| Key Intermolecular Interactions | C–H···O, C–H···π | lookchem.comresearchgate.net |

Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., HPLC, UPLC, GC)

Advanced chromatographic techniques are indispensable for the analysis of synthetic compounds like this compound, ensuring their purity and separating them from starting materials, byproducts, and potential isomers. tricliniclabs.com High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are the primary methods employed for these purposes. tricliniclabs.com

HPLC and UPLC: Reverse-phase HPLC (RP-HPLC) is a widely used method for determining the purity of pyrazole derivatives. ijcpa.in In this technique, a nonpolar stationary phase, typically a C18 column, is used with a polar mobile phase. For pyrazole compounds, a common mobile phase consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an additive like trifluoroacetic acid or formic acid to improve peak shape and resolution. ijcpa.insielc.com UPLC, which utilizes smaller particle sizes in the column (typically <2 µm), offers significant advantages over traditional HPLC, including faster analysis times, higher resolution, and greater sensitivity. tricliniclabs.comresearchgate.net These methods are also crucial for the separation of regioisomers, which can form during the synthesis of substituted pyrazoles. nih.gov Detection is commonly achieved using a UV-Vis detector, as the aromatic rings in the molecule absorb UV light. ijcpa.in

GC: Gas Chromatography is suitable for the analysis of volatile and thermally stable compounds. tricliniclabs.com Given its structure, this compound is likely amenable to GC analysis. This technique is particularly effective for detecting and quantifying residual solvents or volatile impurities from the synthesis process. tricliniclabs.com In GC, the sample is vaporized and carried by an inert gas (mobile phase) through a column (stationary phase). The choice of column depends on the polarity of the analytes. Coupling GC with a mass spectrometer (GC-MS) provides a powerful analytical tool, offering not only separation but also structural information for the identification of unknown impurities. tricliniclabs.com

The selection of the appropriate chromatographic method depends on the specific analytical goal, whether it is routine purity analysis, separation of complex isomeric mixtures, or quantification of trace-level impurities. Method validation according to ICH guidelines is typically performed to ensure accuracy, precision, linearity, and robustness. ijcpa.in

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Typical Conditions | Application | References |

|---|---|---|---|---|---|

| RP-HPLC | C18 (e.g., 150mm x 4.6mm, 5µm) | Acetonitrile/Water or Methanol/Water with 0.1% TFA or Formic Acid | Isocratic or gradient elution, Flow rate ~1.0 mL/min, UV detection | Purity assessment, Quantification | ijcpa.insielc.com |

| UPLC | C18 (e.g., 100mm x 2.1mm, 1.7µm) | Acetonitrile/Water or Methanol/Water | Gradient elution, higher pressures (>400 bar) | High-throughput purity analysis, Impurity profiling, Isomer separation | tricliniclabs.comresearchgate.net |

| GC | Capillary column (e.g., DB-5, HP-5) | Inert gas (Helium, Nitrogen) | Temperature programming, FID or MS detection | Analysis of volatile impurities, Residual solvent analysis | tricliniclabs.com |

Theoretical and Computational Chemistry Studies of 5 Chloro 1 Methyl 3 M Tolyl 1h Pyrazole

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations can provide insights into the stability, reactivity, and spectroscopic properties of 5-Chloro-1-methyl-3-(m-tolyl)-1H-pyrazole.

Density Functional Theory (DFT) for Optimized Geometries and Energetics

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like the one . Calculations would typically be performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to obtain the optimized molecular geometry corresponding to the minimum energy state. From these calculations, key energetic parameters like the total energy, enthalpy, and Gibbs free energy of the molecule can be determined. These values are crucial for assessing the thermodynamic stability of the compound.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

For even higher accuracy in electronic structure determination, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed. While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation, leading to more precise predictions of electronic properties. These high-level calculations would be valuable for benchmarking the results obtained from DFT and for investigating specific electronic phenomena where high accuracy is paramount.

Conformer Analysis and Potential Energy Surface Mapping

The presence of the m-tolyl group, which can rotate relative to the pyrazole (B372694) ring, suggests the possibility of different conformers for this compound. A conformer analysis would be necessary to identify the different stable spatial arrangements of the molecule and their relative energies. This involves systematically rotating the dihedral angle between the pyrazole and tolyl rings and calculating the energy at each step to map out the potential energy surface. This analysis would reveal the most stable conformer and the energy barriers to rotation, which are important for understanding the molecule's flexibility and its interactions in different environments.

Molecular Orbital Theory Analysis

Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons in a molecule, which is key to predicting its chemical reactivity.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. A small energy gap suggests that the molecule is more reactive. Analysis of the spatial distribution of the HOMO and LUMO would indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Table 1: Predicted Frontier Molecular Orbital Properties

| Parameter | Predicted Value |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

No specific computational data is available for this compound in the searched literature.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule. The MEP map would show regions of negative potential (typically colored in shades of red) that are susceptible to electrophilic attack and regions of positive potential (colored in shades of blue) that are prone to nucleophilic attack. For this compound, the MEP map would likely indicate negative potential around the nitrogen atoms of the pyrazole ring and the chlorine atom, while positive potential would be expected around the hydrogen atoms.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Møller-Plesset perturbation theory |

Prediction and Simulation of Spectroscopic Properties

Computational chemistry provides powerful tools to predict the spectroscopic properties of molecules, offering insights that complement and help interpret experimental data. These predictions are typically achieved using methods like Density Functional Theory (DFT).

Computational NMR Chemical Shift and Coupling Constant Predictions

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters are crucial for confirming molecular structures. By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C), one can predict the chemical shifts (δ) relative to a standard reference. These calculations would provide a theoretical NMR spectrum, which is invaluable for assigning peaks in an experimental spectrum. Predicted coupling constants (J-couplings) between nuclei would further elucidate the connectivity and stereochemistry of the molecule.

A data table for this section would typically list each unique proton and carbon atom in this compound and its corresponding calculated chemical shift in ppm.

Theoretical Vibrational Frequencies (IR, Raman) Analysis

Computational methods are used to calculate the vibrational modes of a molecule. The results are presented as theoretical Infrared (IR) and Raman spectra, showing the frequency and intensity of each vibrational mode. This analysis helps in assigning specific absorption bands in experimental spectra to particular molecular motions, such as stretching, bending, and torsional modes of the pyrazole ring, the m-tolyl group, and the C-Cl bond. A Potential Energy Distribution (PED) analysis is often performed to quantify the contribution of individual internal coordinates to each normal mode.

A data table here would present the calculated vibrational frequencies (in cm⁻¹), the IR and Raman intensities, and the detailed assignment of the vibrational mode (e.g., C-H stretch, C=N stretch).

UV-Visible Spectral Predictions

Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This information helps to understand the electronic transitions within the molecule, such as π→π* transitions, which are characteristic of conjugated systems like the pyrazole and tolyl rings.

A data table for UV-Visible predictions would list the calculated excitation energies, corresponding wavelengths (λmax in nm), oscillator strengths, and the nature of the electronic transitions (e.g., HOMO → LUMO).

Advanced Bonding and Interaction Analysis

Beyond spectroscopic properties, computational chemistry can probe the nature of chemical bonds and the non-covalent interactions that govern how molecules interact with each other in the solid state.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method that analyzes the topology of the electron density to characterize chemical bonding. By locating bond critical points (BCPs) between atoms, one can evaluate properties like the electron density (ρ) and its Laplacian (∇²ρ) at these points. These values provide a quantitative description of the nature of the chemical bonds, distinguishing between shared (covalent) and closed-shell (ionic, van der Waals) interactions. This analysis would offer a detailed picture of the bonding within the pyrazole ring and between the ring and its substituents.

A data table for QTAIM would list key BCPs (e.g., N-N, C-Cl), the electron density (ρ), the Laplacian of the electron density (∇²ρ), and other topological parameters used to characterize the bonds.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a technique used to visualize and quantify the intermolecular interactions within a crystal lattice. It maps the electron distribution of a molecule in a crystal to partition space and generate a unique surface. The surface is colored according to properties like the normalized contact distance (d_norm) to highlight regions involved in close contacts, such as hydrogen bonds and π-π stacking. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts present in the crystal structure.

A data table summarizing Hirshfeld analysis would typically show the percentage contribution of various intermolecular contacts (e.g., H···H, C···H, Cl···H) to the total Hirshfeld surface area.

Structure-Property Relationship (SPR) Modeling for Non-Biological Attributes

The following sections are structured to reflect the requested outline. However, due to the absence of specific data for this compound, a detailed, data-rich analysis cannot be provided at this time. The content will, therefore, address the concepts and methodologies of QSPR and MD simulations as they would be applied to this compound, should such research be undertaken in the future.

Quantitative Structure-Property Relationships (QSPR) for Physicochemical Descriptors

Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to predict the physicochemical properties of a chemical compound based on its molecular structure. These models are built by establishing a mathematical relationship between calculated molecular descriptors and experimentally determined properties.

For this compound, a QSPR study would involve calculating a variety of molecular descriptors, which can be categorized as constitutional, topological, geometrical, and quantum-chemical, among others. These descriptors would then be correlated with known physicochemical properties to develop a predictive model.

Table 1: Examples of Physicochemical Descriptors for QSPR Modeling

| Descriptor Category | Example Descriptors | Predicted Property |

| Constitutional | Molecular Weight, Number of Atoms, Number of Rings | Boiling Point, Molar Volume |

| Topological | Wiener Index, Randić Index, Kier & Hall Shape Indices | Solubility, Refractive Index |

| Geometrical | Molecular Surface Area, Molecular Volume | Density, Polarizability |

| Quantum-Chemical | Dipole Moment, HOMO/LUMO Energies, Mulliken Charges | Reactivity, Spectral Properties |

This table is illustrative of the types of descriptors and properties that would be considered in a QSPR study of this compound. The actual data would require dedicated computational research.

A robust QSPR model for this compound would enable the prediction of its various physicochemical properties without the need for extensive laboratory experiments, thus saving time and resources.

Molecular Dynamics Simulations for Conformational Behavior and Solvation Effects

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed insights into conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent.

For this compound, MD simulations would be instrumental in understanding its conformational landscape. The presence of the m-tolyl group introduces a degree of rotational freedom, and simulations could reveal the preferred orientations of this group relative to the pyrazole ring. This information is crucial as the conformation of a molecule can significantly influence its physical and chemical properties.

Table 2: Potential Insights from Molecular Dynamics Simulations

| Simulation Aspect | Information Gained |

| Conformational Analysis | Identification of stable conformers, rotational energy barriers of the tolyl group. |

| Solvation Shell Structure | Radial distribution functions showing the arrangement of solvent molecules. |

| Hydrogen Bonding | Analysis of hydrogen bond donors and acceptors with solvent molecules. |

| Dynamical Properties | Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess structural stability and flexibility. |

This table outlines the potential findings from MD simulations of this compound. The generation of actual data would necessitate specific simulation studies.

Chemical Reactivity, Transformation Pathways, and Reaction Kinetics

Reactivity of the Chloro Substituent

The chlorine atom at the C5 position of the pyrazole (B372694) ring is a key site for nucleophilic aromatic substitution (SNAr) reactions. The pyrazole ring, being an electron-deficient heteroaromatic system, facilitates the attack of nucleophiles at this position. The reaction proceeds through a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing nature of the pyrazole ring.

The reactivity of the chloro substituent is influenced by several factors, including the nature of the attacking nucleophile, the solvent, and the reaction temperature. Strong nucleophiles, such as alkoxides, thiolates, and amines, are generally effective in displacing the chloride ion.

| Nucleophile | Product Type | Reaction Conditions |

| Alkoxides (RO⁻) | 5-Alkoxy-1-methyl-3-(m-tolyl)-1H-pyrazole | Typically requires a base (e.g., NaH) in an aprotic solvent (e.g., THF, DMF) |

| Thiolates (RS⁻) | 5-Alkylthio-1-methyl-3-(m-tolyl)-1H-pyrazole | Often carried out with a base in a suitable solvent |

| Amines (R₂NH) | 5-Amino-1-methyl-3-(m-tolyl)-1H-pyrazole derivatives | Can proceed with or without a catalyst, depending on the amine's nucleophilicity |

Reactivity of the Pyrazole Nitrogen Atoms (N1 and N2)

In 5-Chloro-1-methyl-3-(m-tolyl)-1H-pyrazole, the N1 nitrogen is already substituted with a methyl group, which generally prevents further alkylation at this position under standard conditions. The lone pair of electrons on the N2 "pyridine-like" nitrogen is available for coordination with electrophiles, such as protons and Lewis acids.

Reactivity of the m-Tolyl Group (e.g., electrophilic aromatic substitution)

The m-tolyl group attached to the C3 position of the pyrazole ring can undergo electrophilic aromatic substitution reactions. The pyrazole ring itself acts as a deactivating group towards electrophilic substitution on the attached aryl ring due to its electron-withdrawing nature. However, the methyl group on the tolyl ring is an activating, ortho-, para-directing group.

Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the methyl group on the tolyl ring. The directing effects of the pyrazole ring and the methyl group are in opposition for some positions, leading to potential mixtures of products. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. scribd.com

| Reaction | Reagents | Potential Products |

| Nitration | HNO₃/H₂SO₄ | Isomeric nitro-substituted derivatives on the m-tolyl ring |

| Bromination | Br₂/FeBr₃ | Isomeric bromo-substituted derivatives on the m-tolyl ring |

| Sulfonation | Fuming H₂SO₄ | Isomeric sulfonic acid derivatives on the m-tolyl ring |

Investigations into Tautomeric Forms and Their Interconversion

For this compound, the N1 position is substituted with a methyl group, which locks the compound in this specific tautomeric form and prevents the common annular tautomerism observed in N-unsubstituted pyrazoles. fu-berlin.de In N-unsubstituted pyrazoles, a proton can migrate between the two nitrogen atoms, leading to an equilibrium between two tautomeric forms. nih.gov However, the presence of the N1-methyl group in the title compound precludes this type of isomerism. Other forms of tautomerism, such as keto-enol tautomerism, are not relevant for this specific molecular structure.

Kinetic Studies of Key Reactions Involving the Compound

Detailed kinetic studies specifically for reactions involving this compound are not extensively reported in the public domain. However, general principles of reaction kinetics for nucleophilic aromatic substitution on chloro-substituted heteroaromatics can be applied.

The rate of nucleophilic substitution at the C5 position would be expected to follow second-order kinetics, being first order in both the pyrazole substrate and the nucleophile. The rate constant would be influenced by the activation energy of the reaction, which is dependent on the stability of the Meisenheimer intermediate. Electron-donating groups on the nucleophile would likely increase the reaction rate, while steric hindrance on either the pyrazole or the nucleophile could decrease it. Kinetic data for related Ullmann-Goldberg C-N coupling reactions have been reported, providing insights into the factors influencing reaction rates in similar systems. researchgate.net

Stability Under Various Chemical and Environmental Conditions

Substituted pyrazoles generally exhibit good thermal stability. bohrium.comresearchgate.net The thermal stability of pyrazole-based polymers has been investigated, showing decomposition temperatures often above 200°C. researchgate.net The stability of this compound would be expected to be influenced by the strength of its covalent bonds and the presence of potential degradation pathways.

Chemical Stability:

Acidic Conditions: The compound is likely to be relatively stable in mild acidic conditions, with the primary reaction being protonation of the N2 nitrogen. Strong acidic conditions at elevated temperatures could potentially lead to hydrolysis of the chloro group, although this is generally less facile than nucleophilic substitution.

Basic Conditions: In the presence of strong bases, especially at higher temperatures, nucleophilic substitution of the chloro group with hydroxide (B78521) ions could occur, leading to the corresponding 5-hydroxy-pyrazole derivative.

Oxidative/Reductive Conditions: The pyrazole ring is generally resistant to oxidation. The m-tolyl group could be oxidized under strong oxidizing conditions. The chloro group is not readily reduced under standard conditions.

Environmental Stability:

Photochemical Stability: Halogenated aromatic compounds can be susceptible to photodegradation. Exposure to UV light could potentially lead to the cleavage of the C-Cl bond, initiating radical reactions and subsequent degradation. The specific photochemical stability of this compound would depend on its UV absorption characteristics. mdpi.com

Applications and Potential in Non Biological/non Clinical Fields

Role as a Chemical Building Block in Complex Organic Synthesis

The molecular architecture of 5-Chloro-1-methyl-3-(m-tolyl)-1H-pyrazole, featuring a reactive chloro-substituted pyrazole (B372694) core with methyl and m-tolyl groups, makes it a valuable intermediate or "building block" in organic synthesis. Chemists utilize such compounds to construct more complex molecules. The chloro group at the 5-position is a key reactive site, allowing for nucleophilic substitution reactions to introduce new functional groups and build larger molecular scaffolds.

A prime example of its application is in the synthesis of novel picolinic acid derivatives for agrochemical research. Specifically, a pyrazole derivative featuring the 3-methyl-5-(m-tolyl)-1H-pyrazol-1-yl core has been used to create 4-Amino-3-chloro-5-fluoro-6-(3-methyl-5-(m-tolyl)-1H-pyrazol-1-yl)-2-picolinic acid (designated as compound S040 in a research study). nih.govmdpi.com This synthesis demonstrates how the pyrazole moiety can be integrated into a more complex heterocyclic system to generate new chemical entities with specific functional properties. nih.govresearchgate.net The versatility of similar chloro-pyrazole aldehydes in synthesizing a wide array of derivatives, including fused heterocycles and Schiff bases, further underscores the potential of this class of compounds as foundational materials in synthetic chemistry. mdpi.comlookchem.comnih.gov

Applications in Materials Science

While specific research on this compound in materials science is limited, the broader class of pyrazole derivatives shows significant promise in this area.

Ligands in Coordination Chemistry and Catalysis

Pyrazole rings are well-established ligands in coordination chemistry due to the electron-donating ability of their nitrogen atoms, which can coordinate with metal ions to form stable complexes. rsc.org These metal complexes can have interesting catalytic, magnetic, or optical properties. Schiff bases derived from pyrazole aldehydes, for instance, are recognized as important ligands for forming coordination compounds. nih.gov Although direct studies involving this compound as a ligand are not prominent in the available literature, its structure suggests it could coordinate with metal centers, potentially leading to new catalysts or functional materials.

Precursors for Optoelectronic Materials and Dyes

Pyrazole derivatives have been investigated for their applications in materials with specific optical properties. For example, a closely related compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, was used as a precursor in the synthesis of a photochromic compound—a molecule that changes color upon exposure to light. mdpi.com This resulting material, a diazabicyclo[3.1.0]hex-3-ene derivative, exhibited interesting photochromic behavior in both solution and crystalline states, demonstrating the potential of the pyrazole scaffold in developing optical memory or molecular switching devices. mdpi.com Furthermore, pyrazoles are core components in some azo dyes, valued for their color properties. globalresearchonline.netsemanticscholar.org These examples highlight the latent potential of pyrazole derivatives, including the m-tolyl variant, as precursors for new dyes and optoelectronic materials.

Agrochemical Applications: Herbicidal Activity

The most well-documented application for derivatives of this compound is in the field of agrochemicals, specifically as herbicides. nih.gov Research has focused on designing and synthesizing novel 2-picolinic acid compounds, which are a class of synthetic auxin herbicides. nih.govmdpi.com

A study detailed the synthesis of 4-Amino-3-chloro-5-fluoro-6-(3-methyl-5-(m-tolyl)-1H-pyrazol-1-yl)-2-picolinic acid (Compound S040) and evaluated its herbicidal effects. nih.govmdpi.com This compound, which incorporates the m-tolyl-pyrazole structure, demonstrated significant inhibitory effects on the root growth of various weed species. nih.govnih.gov Post-emergence tests also showed that many compounds in this series had good inhibitory effects on broadleaf weeds, with some achieving 100% inhibition of Amaranthus retroflexus L (redroot pigweed). nih.govnih.gov These findings suggest that the pyrazole moiety is a crucial component for herbicidal activity and that compounds derived from this compound could serve as lead structures for developing new, effective herbicides. nih.govresearchgate.net

Below is a table summarizing the herbicidal activity of Compound S040, a derivative of the title compound, on the root growth of three weed species at different concentrations.

| Weed Species | Abbreviation | Inhibition at 250 µM (%) | Inhibition at 500 µM (%) |

|---|---|---|---|

| Echinochloa crusgalli | EC | 15.4 | 25.8 |

| Abutilon theophrastiMedicus | AM | 60.0 | 72.5 |

| Brassica napus | BN | 85.7 | 91.4 |

Data sourced from a study on novel picolinic acid herbicides. nih.govmdpi.com The results indicate moderate to high efficacy, particularly against broadleaf weeds.

Development as Analytical Reagents

The pyrazole scaffold has been noted for its utility in transition-metal chemistry, where derivatives can function as analytical reagents. mdpi.com The ability of the nitrogen atoms in the pyrazole ring to chelate with metal ions can be exploited for the detection or quantification of those ions. However, there is currently a lack of specific research demonstrating the development or application of this compound as an analytical reagent.

Integration into New Chemical Entities for Non-Pharmacological Research

The integration of the this compound framework into new chemical entities is a key theme across its applications. The development of the potent herbicidal picolinic acid S040 is a clear example of incorporating this pyrazole into a novel molecular design to achieve a specific, non-pharmacological function. nih.govnih.gov Similarly, the synthesis of photochromic materials from related pyrazole precursors for materials science research illustrates how this chemical moiety can be a component of new, intelligent materials. mdpi.com These examples underscore its role not just as a static compound but as a versatile component for creating innovative chemical entities for targeted research in agrochemistry and materials science.

Future Research Directions and Emerging Avenues

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives has traditionally involved methods like the Knorr pyrazole synthesis, which utilizes the condensation of hydrazines with 1,3-dicarbonyl compounds. jetir.orgwikipedia.org However, the focus is increasingly shifting towards "Green Chemistry" principles, which prioritize the reduction of waste and the use of less hazardous substances. royal-chem.com Future research in the synthesis of 5-Chloro-1-methyl-3-(m-tolyl)-1H-pyrazole is likely to concentrate on several key areas:

Catalytic Approaches : The use of green catalysts, such as ammonium (B1175870) chloride, has been explored for the synthesis of simple pyrazoles. jetir.org Future work could involve the development of novel, recyclable catalysts, including nano-catalysts like nano-ZnO, which have shown high efficiency in the synthesis of other substituted pyrazoles. mdpi.com

Solvent-Free and Aqueous Conditions : Research into solvent-free reaction conditions, potentially utilizing microwave irradiation or organic ionic salts like tetrabutylammonium (B224687) bromide (TBAB), presents a promising eco-friendly alternative. tandfonline.com Additionally, performing reactions in water, nature's solvent, is a key goal of green synthesis. thieme-connect.com

Flow Chemistry : Continuous flow chemistry offers enhanced control over reaction parameters, improved safety, and better scalability compared to traditional batch methods. nih.gov Applying flow chemistry to the synthesis of this compound could lead to more efficient and reproducible manufacturing processes. nih.gov

One-Pot, Multi-Component Reactions : Designing synthetic routes that involve one-pot, multi-component reactions can significantly improve efficiency by reducing the number of intermediate purification steps. mdpi.com

| Methodology | Key Advantages | Relevant Research Areas |

| Green Catalysis | Reduced environmental impact, potential for recyclability. | Nano-catalysts, solid acid catalysts. jetir.orgmdpi.com |

| Solvent-Free/Aqueous Synthesis | Minimizes use of volatile organic compounds. | Microwave-assisted synthesis, reactions in water. tandfonline.comthieme-connect.com |

| Flow Chemistry | Improved control, safety, and scalability. | Continuous manufacturing processes. nih.gov |

| Multi-Component Reactions | Increased efficiency, reduced waste. | One-pot synthesis design. mdpi.com |

Exploration of Novel Reactivity and Transformation Pathways

The reactivity of the this compound core offers numerous possibilities for the synthesis of new derivatives. The chloro-substituent at the 5-position is a key functional group that can be targeted for various transformations. Future research could explore:

Nucleophilic Aromatic Substitution (NAS) Reactions : The chlorine atom can be displaced by various nucleophiles to introduce new functional groups at the 5-position, leading to a diverse library of compounds. mdpi.com

Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, could be employed to form new carbon-carbon and carbon-heteroatom bonds at the chloro-position.

Cyclization Reactions : The pyrazole ring can serve as a scaffold for the construction of fused heterocyclic systems, which are of significant interest in medicinal chemistry. mdpi.com For instance, 5-aminopyrazoles are valuable precursors for synthesizing pyrazolo[1,5-a]pyrimidines. mdpi.com

Photoredox Catalysis : The use of visible light photoredox catalysis can enable novel transformations under mild reaction conditions, potentially leading to new reactivity patterns for chloropyrazoles.

Advanced In-Situ Spectroscopic Studies for Reaction Monitoring

To optimize synthetic methodologies and gain a deeper understanding of reaction mechanisms, advanced in-situ spectroscopic techniques are invaluable. Future research could benefit from:

In-Situ NMR Spectroscopy : Techniques like Diffusion-Ordered NMR Spectroscopy (DOSY) can be used to monitor the speciation of reactants, intermediates, and products in real-time, providing crucial mechanistic insights. nih.gov

In-Situ FTIR and Raman Spectroscopy : These techniques can track the concentration of functional groups throughout a reaction, helping to determine reaction kinetics and identify transient intermediates.

Process Analytical Technology (PAT) : The integration of in-situ spectroscopic monitoring into a PAT framework can enable real-time control and optimization of chemical processes, leading to improved yield, purity, and safety.

A mechanistic study on pyrazole synthesis has demonstrated the power of in-situ DOSY NMR spectroscopy in elucidating the role of different species in the reaction pathway. nih.gov Similar studies on the synthesis and transformations of this compound would be highly beneficial.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemistry, particularly in drug discovery and materials science. frontiersin.orgnih.gov For this compound and its derivatives, AI and ML can be leveraged for:

Predictive Modeling : Machine learning models, such as graph neural networks, can be trained on existing data to predict the physicochemical properties, biological activities, and potential toxicity of novel pyrazole derivatives. astrazeneca.com This can help prioritize which compounds to synthesize and test, saving time and resources. astrazeneca.comresearchgate.net

De Novo Design : AI algorithms can be used to design new pyrazole-based molecules with desired properties from scratch. xjtlu.edu.cn These models can explore a vast chemical space to identify promising candidates that may not be conceived through traditional medicinal chemistry approaches. xjtlu.edu.cn

Reaction Prediction and Optimization : AI tools can assist in predicting the outcomes of chemical reactions and optimizing reaction conditions, accelerating the development of new synthetic routes.

The integration of AI and ML offers the potential to significantly accelerate the discovery and development of new compounds based on the this compound scaffold. nih.gov

Discovery of New Non-Biological Applications and Material Properties

While pyrazole derivatives are well-known for their biological activities, their potential in materials science is an emerging area of research. royal-chem.comrroij.com Future investigations could focus on:

Conductive Polymers : The pyrazole ring, being an aromatic heterocycle, can be incorporated into polymer backbones to create new conductive materials with potential applications in electronics. royal-chem.com

Photovoltaic Materials : Pyrazole-containing compounds could be explored for their use in organic solar cells and other photovoltaic devices due to their electronic properties. royal-chem.com

Fluorescent Materials and Dyes : The photophysical properties of pyrazole derivatives make them candidates for the development of new fluorescent probes, sensors, and dyes. mdpi.comglobalresearchonline.net

| Application Area | Potential Properties | Research Focus |

| Conductive Polymers | Electrical conductivity, stability. | Synthesis of pyrazole-containing polymers. royal-chem.com |

| Photovoltaic Materials | Light absorption, charge transport. | Design of pyrazole-based organic solar cells. royal-chem.com |

| Fluorescent Materials | High quantum yield, tunable emission. | Development of fluorescent probes and dyes. mdpi.comglobalresearchonline.net |

Comparative Studies with Other Chloro-Methyl-Tolyl-Pyrazole Isomers

A systematic investigation into the structure-property relationships of isomeric chloro-methyl-tolyl-pyrazoles is crucial for understanding how the relative positions of the substituents affect the compound's characteristics. Future research should include:

Synthesis of Isomers : The targeted synthesis of various isomers of this compound, where the chloro, methyl, and tolyl groups are at different positions on the pyrazole ring, is a necessary first step.

Comparative Physicochemical and Spectroscopic Analysis : A detailed comparison of the physicochemical properties (e.g., melting point, solubility, pKa) and spectroscopic data (NMR, IR, UV-Vis) of the isomers would provide valuable insights into their electronic and steric differences.

Evaluation of Reactivity : A comparative study of the reactivity of the isomers in key chemical transformations would help to elucidate the influence of substituent positioning on the reaction outcomes.

Such comparative studies would provide a more complete understanding of the chemical landscape of this class of compounds and guide the design of new molecules with tailored properties.

Q & A

Q. What established synthetic methodologies are used for preparing 5-Chloro-1-methyl-3-(m-tolyl)-1H-pyrazole?

The Vilsmeier-Haack reaction is a key method for synthesizing substituted pyrazoles. For example, analogous compounds are prepared by reacting 5-chloro-1,3-dimethyl-1H-pyrazole with aldehydes under acidic conditions to introduce substituents at the 4-position . Optimization of reaction parameters (e.g., solvent, temperature, and stoichiometry) is critical for achieving high yields (>65%) and regioselectivity. Detailed protocols include using DMF/POCl₃ as the formylation agent and isolating intermediates via column chromatography .

Q. How is the purity and identity of this compound validated experimentally?

Analytical characterization involves a combination of techniques:

- 1H/13C/15N NMR spectroscopy to confirm substitution patterns and regiochemistry (e.g., δ ~9.85 ppm for aldehyde protons in pyrazole-4-carbaldehydes) .

- IR spectroscopy to identify functional groups (e.g., C=O stretches at ~1682 cm⁻¹ for aldehydes) .

- Mass spectrometry for molecular ion verification (e.g., EI-MS m/z 186 [M⁺] for similar derivatives) .

Advanced Research Questions

Q. How can regioselectivity challenges during pyrazole functionalization be resolved?

Regioselectivity in electrophilic substitution is influenced by steric and electronic factors. For example, introducing a methyl group at N-1 directs formylation to the 4-position via the Vilsmeier-Haack mechanism . Computational modeling (e.g., DFT) can predict reactive sites, while substituent-directed strategies (e.g., using bulky groups) can block undesired positions .

Q. What strategies address contradictions in spectroscopic data interpretation for pyrazole derivatives?

Discrepancies between experimental and theoretical NMR shifts can arise from solvent effects or dynamic processes. Solutions include:

- 2D NMR techniques (HSQC, HMBC) to resolve ambiguous proton-carbon correlations .

- Variable-temperature NMR to identify conformational equilibria (e.g., hindered rotation in substituted pyrazoles) .

- X-ray crystallography for definitive structural assignments, as seen in studies of pyrazole-4-carbaldehydes (e.g., dihedral angles between aryl rings = ~45.65°) .

Q. How do crystal packing interactions influence the physicochemical properties of this compound?

X-ray analyses reveal intermolecular interactions (e.g., N–H⋯N hydrogen bonds, π-π stacking) that stabilize the crystal lattice. For instance, amino-pyrazole derivatives form chains along the [010] direction via hydrogen bonding, affecting solubility and melting points . These insights guide co-crystal engineering for enhanced stability .

Methodological Considerations

Q. What experimental protocols optimize yields in multi-step pyrazole syntheses?

- Stepwise isolation : Purify intermediates (e.g., 3-(trifluoromethyl)-5-chloropyrazole) before proceeding to subsequent reactions .

- Catalyst screening : Use Lewis acids (e.g., AlCl₃) to accelerate electrophilic substitutions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity and efficiency .

Q. How are computational methods integrated into pyrazole derivative research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.